molecular formula C16H17N7OS B2580765 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1795476-23-1

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2580765
CAS No.: 1795476-23-1
M. Wt: 355.42
InChI Key: OEFKAXCAOMEEHK-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetically produced complex organic molecule designed for pharmaceutical and biochemical research. This compound features a multi-heterocyclic architecture comprising a 1,2,4-triazole ring, a pyrimidine ring, a piperazine moiety, and a thiophene-based ethanone side chain . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that derivatives containing the 1,2,4-triazole ring have demonstrated potential as antiviral agents , anticancer agents , and kinase inhibitors . The inclusion of a piperazine linker is a common strategy in drug design to improve aqueous solubility and fine-tune pharmacokinetic properties. Researchers may find this compound valuable as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening against various biological targets, such as kinases or other enzymes, given the known activity of its structural components . Its mechanism of action would be highly specific to the target under investigation but may involve enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(8-13-2-1-7-25-13)22-5-3-21(4-6-22)14-9-15(19-11-18-14)23-12-17-10-20-23/h1-2,7,9-12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKAXCAOMEEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic derivative that incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N8OC_{15}H_{22}N_{8}O with a molecular weight of 330.39 g/mol. The structure features a thiophene ring, a piperazine moiety, and a triazole-pyrimidine combination which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H22N8O
Molecular Weight330.39 g/mol
CAS Number1795083-42-9

The biological activity of this compound is primarily attributed to the presence of the 1,2,4-triazole and pyrimidine rings. These structural components are known to interact with various biological targets:

  • Antimicrobial Activity : Compounds containing triazole and pyrimidine structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of these compounds have shown efficacy against resistant strains of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Anticancer Activity : The incorporation of the thiophene ring has been linked to anticancer properties. Research indicates that thiophene derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • CNS Activity : Piperazine derivatives are often explored for their central nervous system (CNS) effects. Studies suggest that such compounds can act as anxiolytics or antidepressants, potentially modulating neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anti-Tubercular Agents : A study synthesized various piperazine derivatives with triazole moieties, identifying several compounds with promising anti-tubercular activity against Mycobacterium tuberculosis .
  • Antimicrobial Screening : In vitro evaluations showed that compounds with similar structural motifs were effective against ESKAPE pathogens, which are notorious for their antibiotic resistance profiles .

Research Findings

Recent literature highlights the following findings regarding the biological activity of related compounds:

  • A review on triazole derivatives noted their broad-spectrum antifungal and antibacterial activities, emphasizing their potential as drug candidates in treating infectious diseases .
  • Another study reported that thiophene-based compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in pain management therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone have shown promising results against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4.7 μM .

Anticancer Potential

The triazole derivatives have also been studied for their anticancer properties. Research indicates that compounds containing the triazole structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, derivatives have been synthesized that demonstrate cytotoxicity against cancer cell lines such as HeLa and MCF7 with IC50 values in the micromolar range .

Case Study 1: Antitubercular Activity

A series of studies focused on the synthesis and evaluation of triazole-containing compounds for their antitubercular activity. One study reported that specific derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The molecular docking studies suggested favorable interactions between these compounds and key enzymes involved in the bacterial metabolism.

Case Study 2: Antifungal Properties

Another investigation highlighted the antifungal properties of triazole derivatives. Compounds similar to this compound were tested against fungal pathogens like Candida albicans. The results showed effective inhibition at low concentrations (MIC values around 0.5 μg/mL), indicating potential as antifungal agents .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus0.5 - 4.7 μM
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AntifungalCandida albicans~0.5 μg/mL
AnticancerHeLa and MCF7 cell linesVaries (μM range)

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary amine is a reactive site for alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperazine analogs.

Example Reaction:

Compound+R-XBaseN-Substituted Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Substituted Derivative}

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationR-X, K2_2CO3_3, DMF, 60°CN-Alkylpiperazine70–85%
AcylationRCOCl, Et3_3N, CH2_2Cl2_2N-Acylpiperazine65–78%

Cyclization Reactions Involving Triazole and Pyrimidine

The triazole and pyrimidine rings participate in cyclization to form fused heterocycles:

  • Intramolecular Cyclization : Under acidic conditions (e.g., H2_2SO4_4), the triazole’s NH group reacts with the pyrimidine ring to yield triazolopyrimidines .

  • Cross-Cycloaddition : With nitrilimines or azides, the triazole undergoes [3+2] cycloadditions to form bicyclic systems .

Example Reaction:

CompoundH2SO4,ΔTriazolo[3,4-b]pyrimidine Derivative\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Triazolo[3,4-b]pyrimidine Derivative}

Product ClassConditionsKey Functional GroupsBiological RelevanceReference
TriazolopyrimidineH2_2SO4_4, 100°CFused triazole-pyrimidineAnticancer activity

Condensation at the Ethanone Group

The ketone group undergoes condensation with nucleophiles:

  • Hydrazone Formation : Reaction with hydrazines (e.g., thiosemicarbazide) produces hydrazones, which can cyclize to thiadiazoles or pyrazoles .

  • Knoevenagel Reaction : With aldehydes in basic conditions, α,β-unsaturated ketones form .

Example Reaction:

Compound+NH2NHC(S)NH2EtOH, ΔThiadiazole Derivative\text{Compound} + \text{NH}_2\text{NHC(S)NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Thiadiazole Derivative}

ReactantProductConditionsYieldApplication
Thiosemicarbazide1,3,4-ThiadiazoleEtOH, reflux, 6 h72–77%Antimicrobial agents

Thiophene Functionalization

The thiophene ring undergoes electrophilic substitution or cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiophene’s α-position.

  • Sulfonation : Reaction with SO3_3/H2_2SO4_4 yields sulfonated derivatives for enhanced solubility.

Example Reaction:

Compound+Ar-B(OH)2Pd(PPh3)4,BaseBiarylthiophene Derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biarylthiophene Derivative}

ReactionCatalystSolventYieldReference
Suzuki CouplingPd(PPh3_3)4_4DMF/H2_2O60–75%

Oxidation and Reduction

  • Oxidation : The thiophene ring can be oxidized to a sulfone using H2_2O2_2/AcOH, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrimidine’s C=N bonds to form tetrahydropyrimidines .

ProcessReagentsProductImpact on Activity
OxidationH2_2O2_2, AcOHThiophene sulfoneIncreased polarity
ReductionH2_2, Pd/CTetrahydropyrimidineEnhanced bioavailability

Salt Formation

The piperazine’s basic nitrogen forms salts with acids (e.g., HCl, H2_2SO4_4), improving crystallinity and solubility .

Example:

Compound+HClCompound\cdotpHCl\text{Compound} + \text{HCl} \rightarrow \text{Compound·HCl}

SaltSolubility (mg/mL)Melting Point (°C)Reference
HCl12.5 (H2_2O)215–217

Photochemical Reactions

Under UV light, the triazole ring may undergo ring-opening or dimerization, though literature specific to this compound is limited. Analogous triazoles show photolytic cleavage to form nitrenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural variations and their implications:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Heterocyclic Substituent Piperazine Substituent Linker Type Key Features
Target Compound Pyrimidine-Triazole 1H-1,2,4-Triazol-1-yl 6-(Triazolyl)pyrimidin-4-yl Ethanone High hydrogen-bonding potential
MK47 (RTC536) Piperazine-Ethanone Thiophen-2-yl 4-(Trifluoromethyl)phenyl Ethanone Enhanced lipophilicity (CF₃ group)
7a Thieno[2,3-d]pyrimidine 4-Fluorophenyl 4-Chlorophenoxy Ethanone Extended aromatic system (thienopyrimidine)
Compound 21 Piperazin-1-yl Methanone Thiophen-2-yl 4-(Trifluoromethyl)phenyl Methanone Shorter linker; reduced flexibility
Tetrazole Derivative Tetrazole 4-Fluorophenyl Piperazine-Methyl Ethanone Tetrazole as a bioisostere for triazole

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidine (7a): The fused thiophene-pyrimidine system increases planarity and π-stacking capacity, which may enhance DNA intercalation or kinase inhibition .
  • Tetrazole () : Tetrazole serves as a triazole bioisostere but with distinct acidity (pKa ~4.9), affecting solubility and metal coordination .

Piperazine Substituent Effects

  • Chlorophenoxy (7a): The electron-withdrawing Cl atom may stabilize charge-transfer interactions in receptor binding .

Linker Modifications

  • Ethanone vs.

Research Implications

While direct biological data for the target compound are unavailable, structural analogs suggest:

  • Kinase Inhibition : The triazole-pyrimidine system may target ATP-binding sites in kinases, similar to imatinib derivatives .
  • Antimicrobial Activity : Thiophene and piperazine moieties are prevalent in antifungal agents (e.g., itraconazole analogs) .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of triazole-piperazine-thiophene hybrids typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form pyrazole or triazole intermediates .
  • Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions. For example, formaldehyde in anhydrous ethanol can facilitate Mannich-type reactions with piperazine derivatives .
  • Optimization Tips :
    • Solvent Choice : Ethanol or acetic acid improves solubility of intermediates.
    • Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization.
    • Purification : Recrystallization from ethanol or DMF/EtOH mixtures enhances purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole and piperazine rings. Aromatic protons in thiophene (~δ 7.0–7.5 ppm) and pyrimidine (~δ 8.5–9.0 ppm) are diagnostic .
    • FTIR : Stretching vibrations for C=O (~1650–1700 cm1^{-1}) and C-N (~1250 cm1^{-1}) validate the ethanone and triazole groups.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, monoclinic systems (space group P21/c) with β ≈ 91.5° and Z = 4 are typical for related structures .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-rich sites (e.g., triazole nitrogen) for nucleophilic attacks.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Key interactions include:
    • Hydrogen Bonding : Between triazole N and active-site residues (e.g., Asp86 in EGFR).
    • π-Stacking : Thiophene and pyrimidine rings with aromatic residues (Phe82) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).

Advanced: What strategies resolve contradictions in biological activity data across studies involving triazole-piperazine-thiophene hybrids?

Methodological Answer:

  • Standardized Assays : Replicate studies under identical conditions (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity).
  • Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic variability (e.g., CYP3A4-mediated degradation).
  • Structural Analog Comparison : Synthesize derivatives with single substituent changes (e.g., replacing thiophene with furan) to isolate functional group contributions .

Advanced: How can SAR studies elucidate the role of triazole and thiophene moieties in bioactivity?

Methodological Answer:

  • Fragment-Based Design :
    • Triazole Variants : Replace 1,2,4-triazole with 1,2,3-triazole or tetrazole to test hydrogen-bonding capacity.
    • Thiophene Modifications : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance π-acidity for stronger target binding .
  • Biological Profiling : Screen analogs against a panel of targets (e.g., antifungal: Candida albicans; anticancer: MCF-7 cells). Correlate substituent effects with activity trends.
  • 3D-QSAR Models : Use CoMFA/CoMSIA to map steric/electrostatic fields driving potency .

Basic: What are the key stability considerations for this compound under experimental storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiophene moiety.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethanone group.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for similar hybrids) .

Advanced: How can regioselectivity challenges in triazole-pyrimidine coupling be addressed?

Methodological Answer:

  • Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-triazole regioselectivity.
  • Protecting Groups : Temporarily block pyrimidine N1 with Boc to direct coupling to C6 .
  • Microwave-Assisted Synthesis : Reduce reaction times (30 minutes vs. 6 hours) and improve yields by 15–20% .

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